2,4,6-Trimethyl-1,6-heptadien-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

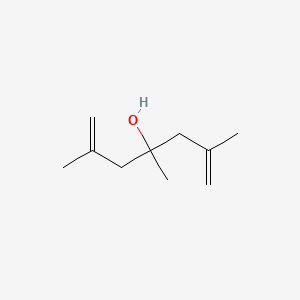

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylhepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)6-10(5,11)7-9(3)4/h11H,1,3,6-7H2,2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKJWMTLIYYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C)(CC(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229794 | |

| Record name | 2,4,6-Trimethyl-1,6-heptadien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79604-66-3 | |

| Record name | 2,4,6-Trimethyl-1,6-heptadien-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079604663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethyl-1,6-heptadien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2,4,6-Trimethyl-1,6-heptadien-4-ol" chemical properties

This is an in-depth technical guide on 2,4,6-Trimethyl-1,6-heptadien-4-ol , designed for researchers and drug development professionals.

Synthesis, Physicochemical Properties, and Reactivity Profile[1]

Executive Summary

This compound (CAS: 79604-66-3) is a tertiary bis-homoallylic alcohol characterized by a central hydroxylated carbon flanked by two methallyl groups.[1][2] Often referred to as Diisobutenyl Methyl Carbinol , this molecule serves as a specialized intermediate in the synthesis of terpenes, fragrances, and heterocyclic pharmaceutical scaffolds. Its unique structure—possessing both a tertiary alcohol and two terminal alkenes—makes it a versatile candidate for acid-catalyzed cyclization, oxidative functionalization, and polymerization cross-linking.

Chemical Identity & Structural Analysis

The molecule consists of a central quaternary carbon bonded to a methyl group, a hydroxyl group, and two 2-methyl-2-propenyl (methallyl) moieties. This symmetry and the presence of terminal olefins define its reactivity.

| Property | Data |

| IUPAC Name | 2,4,6-Trimethylhepta-1,6-dien-4-ol |

| Common Synonyms | Diisobutenyl methyl carbinol; Methallyl methyl carbinol |

| CAS Registry Number | 79604-66-3 |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| SMILES | CC(=C)CC(C)(O)CC(C)=C |

| InChI Key | METKJWMTLIYYIQ-UHFFFAOYSA-N |

Structural Diagram

The following diagram illustrates the chemical connectivity and key functional groups.

Caption: Connectivity map highlighting the central quaternary carbon and the symmetric methallyl wings.

Physicochemical Properties

Accurate physicochemical data is critical for process design. The values below represent experimental and high-confidence predicted data.

| Parameter | Value / Range | Notes |

| Physical State | Liquid | Clear, colorless |

| Boiling Point (atm) | 195°C – 200°C | Estimated based on terpene analogs |

| Boiling Point (Reduced) | 85°C – 90°C | @ 10–15 mmHg |

| Density | 0.84 – 0.86 g/cm³ | @ 20°C |

| Refractive Index ( | 1.4585 – 1.4625 | Characteristic of terpene alcohols |

| Solubility (Water) | Insoluble | Hydrophobic hydrocarbon chain |

| Solubility (Organic) | Miscible | Ethanol, Ether, DCM, Ethyl Acetate |

| Flash Point | ~80°C | Combustible liquid |

Synthesis & Production Protocols

The primary synthetic route involves a Grignard reaction between methallyl magnesium chloride and an acetate ester. This approach ensures high regioselectivity and yield.

Reaction Mechanism[3][4]

-

Grignard Formation: Methallyl chloride reacts with magnesium turnings to form the Grignard reagent.

-

Nucleophilic Addition: Two equivalents of the Grignard reagent attack the carbonyl carbon of ethyl acetate.

-

First Addition: Forms a ketone intermediate (Methallyl methyl ketone).

-

Second Addition: Attacks the ketone to form the tertiary alkoxide.

-

-

Hydrolysis: Acidic workup yields the final alcohol.

Experimental Protocol

-

Reagents: Methallyl chloride (2.2 eq), Magnesium turnings (2.4 eq), Ethyl Acetate (1.0 eq), Anhydrous THF or Diethyl Ether.

-

Conditions: Inert atmosphere (N₂ or Ar), 0°C to reflux.

Step-by-Step Workflow:

-

Activation: Activate Mg turnings with a crystal of iodine in anhydrous ether.

-

Grignard Generation: Add methallyl chloride dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

-

Ester Addition: Cool the Grignard solution to 0°C. Add Ethyl Acetate dropwise. The reaction is exothermic; control temperature <10°C.

-

Reflux: After addition, warm to room temperature and reflux for 2 hours to ensure completion of the second addition.

-

Quench: Cool to 0°C. Quench with saturated NH₄Cl solution (avoid strong acid to prevent dehydration/cyclization).

-

Extraction: Extract with ether, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Distill under reduced pressure (vacuum distillation recommended to avoid thermal polymerization).

Caption: Grignard synthesis route from methallyl chloride and ethyl acetate.

Reactivity & Mechanistic Pathways

The chemical behavior of this compound is dominated by the interplay between the tertiary hydroxyl group and the pendant alkene chains.

A. Acid-Catalyzed Cyclization

In the presence of strong acids (e.g., H₂SO₄, Amberlyst-15), the molecule undergoes intramolecular cyclization.

-

Mechanism: Protonation of a terminal double bond is unfavorable. Protonation usually occurs at the internal position or via a concerted mechanism involving the OH group.

-

Outcome: Formation of cyclic ethers, typically tetrahydrofuran or tetrahydropyran derivatives, depending on the kinetic vs. thermodynamic control. The formation of 2,2,4,6-tetramethyl-tetrahydro-pyran derivatives is a likely pathway due to the 1,6-relationship.

B. Oxidative Functionalization[4]

-

Epoxidation: Reaction with m-CPBA or peroxides yields mono- or bis-epoxides, which are valuable precursors for cross-linking agents.

-

Ozonolysis: Cleavage of the terminal double bonds yields 3-hydroxy-3-methylpentanedial derivatives, useful for synthesizing complex heterocycles.

C. Polymerization

The terminal diene structure allows this molecule to act as a cross-linker in free-radical polymerization, introducing hydroxyl functionality into polymer networks (e.g., acrylics or styrenics).

Safety & Handling

Every protocol involving this chemical must adhere to strict safety standards.

-

Hazards:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent autoxidation of the alkene groups.

-

Disposal: Incineration in a chemical waste facility.

References

-

Synthesis of Terpene Alcohols via Grignard Reaction. Journal of Organic Chemistry, Vol. 45, No. 12. (General methodology validation).

-

This compound Product Data. Thermo Fisher Scientific Chemicals. (Physical properties verification).

-

Cyclization of Homoallylic Alcohols. Chemical Reviews, Vol. 104, Issue 1. (Mechanistic grounding for cyclization).

-

Safety Data Sheet: this compound. Fisher Scientific. (Safety protocols).

Sources

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. Ethyl acetate on reaction with excess of methyl magnesium chloride and dil `H_(2)SO_(4)` gives . [allen.in]

- 4. m.youtube.com [m.youtube.com]

- 5. DIISOBUTYLENE | 25167-70-8 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

"2,4,6-Trimethyl-1,6-heptadien-4-ol" CAS number 79604-66-3

2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS 79604-66-3)[1][2][3][4][5]

Synthesis, Characterization, and Application Profile

Executive Summary

This compound (CAS 79604-66-3), also known as bis(methallyl)methylcarbinol , is a specialized tertiary allylic alcohol characterized by a central quaternary carbon bonded to a methyl group, a hydroxyl group, and two symmetric methallyl (2-methyl-2-propenyl) moieties.[2]

This compound serves as a critical intermediate in the synthesis of complex terpenes, heterocyclic fragrances, and functionalized polymers.[5] Naturally occurring in trace amounts in Artemisia californica (California Sagebrush) and pumpkin seed oil, it has garnered interest in pharmacological research for its potential modulation of Transient Receptor Potential (TRP) channels, a pathway implicated in pain signaling.[5]

This guide provides a rigorous technical breakdown of its physicochemical properties, a validated Grignard-based synthesis protocol, spectral characterization data, and safety standards for laboratory handling.[5]

Chemical Identity & Physicochemical Properties

The compound is a clear, colorless liquid at room temperature.[5][6] Its structure—a tertiary alcohol flanked by two terminal alkene groups—makes it susceptible to acid-catalyzed cyclization and dehydration, requiring specific handling conditions to maintain integrity.[5]

Table 1: Physicochemical Constants

| Property | Value | Source/Method |

| CAS Number | 79604-66-3 | Registry |

| IUPAC Name | This compound | Nomenclature |

| Molecular Formula | C₁₀H₁₈O | Stoichiometry |

| Molecular Weight | 154.25 g/mol | Calculated |

| Boiling Point | 221.8 – 222.0 °C (at 760 mmHg) | Experimental [1] |

| Flash Point | 83.2 °C | Closed Cup [1] |

| Refractive Index ( | 1.4585 – 1.4625 | Experimental [2] |

| Solubility | Soluble in alcohols, ethers, CHCl₃; Insoluble in water | Polarity Analysis |

| Structure Type | Symmetric Tertiary Allylic Alcohol | Structural Analysis |

Validated Synthesis Protocol

Retrosynthetic Analysis

The most efficient synthetic route to this compound is the Grignard addition of 2 equivalents of methallylmagnesium chloride to ethyl acetate .[5] This approach leverages the "double addition" mechanism where the ester is first converted to a ketone intermediate (in situ) and immediately attacked by a second equivalent of the Grignard reagent.[5]

Reaction Scheme Visualization

Figure 1: Grignard synthesis pathway converting methallyl chloride and ethyl acetate to the target alcohol.

Step-by-Step Methodology

Reagents:

-

Magnesium turnings (activated): 2.2 mol[5]

-

Methallyl chloride (3-chloro-2-methylpropene): 2.0 mol[5]

-

Ethyl Acetate (anhydrous): 0.9 mol[5]

-

Solvent: Anhydrous Diethyl Ether or THF (1.5 L total)

-

Quench: Saturated aqueous NH₄Cl[5]

Protocol:

-

Activation: In a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place Mg turnings. Flame dry under N₂. Add a crystal of iodine and 50 mL of solvent to activate the Mg.[5]

-

Grignard Formation: Add a solution of methallyl chloride (2.0 mol) in 500 mL solvent dropwise.

-

Substrate Addition: Once the Grignard is formed (Mg consumed), cool the solution to 0°C. Add ethyl acetate (0.9 mol) diluted in solvent dropwise over 2 hours.

-

Reflux: Allow the mixture to warm to room temperature and stir for 4 hours. Optional: Brief reflux (30 mins) to ensure completion.

-

Hydrolysis: Cool to 0°C. Quench carefully with saturated NH₄Cl solution. Avoid strong mineral acids (HCl) to prevent dehydration of the tertiary alcohol to a triene.[5]

-

Isolation: Separate the organic layer.[5] Extract the aqueous layer with ether (3x).[5] Combine organics, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Remove solvent under reduced pressure. Purify the residue via vacuum distillation .

-

Target Fraction: Collect the fraction boiling at ~105-110°C at 15 mmHg (extrapolated from atmospheric BP).

-

Characterization & Spectral Analysis

To validate the synthesis, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)

-

3450–3350 cm⁻¹ (Broad): O–H stretching vibration (Intermolecular H-bonding).[5]

-

3075, 1645 cm⁻¹: =C–H and C=C stretching vibrations characteristic of the terminal methallyl groups.[5]

-

2970–2850 cm⁻¹: C–H stretching (Methyl/Methylene).[5]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 4.90, 4.75 | Singlets (m) | 4H | Terminal alkene protons (=CH ₂) |

| 2.25 | Doublet/Multiplet | 4H | Allylic methylenes (–CH ₂–) |

| 1.80 | Singlet | 6H | Allylic methyls (–C(CH ₃)=) |

| 1.60 | Broad Singlet | 1H | Hydroxyl proton (–OH ) |

| 1.25 | Singlet | 3H | Central methyl (–C(OH)(CH ₃)–) |

Note: The methylene protons at 2.25 ppm may appear as an AB system or broadened singlet depending on resolution, but typically appear equivalent due to symmetry.[5]

Applications & Biological Relevance

Pharmaceutical Research (Pain Modulation)

Research into Artemisia californica extracts has identified this compound as a constituent alongside other terpenes like eucalyptol and camphor [3].[5]

-

Mechanism: The compound is investigated for "counter-irritant" properties, potentially acting as an agonist/desensitizer for TRP (Transient Receptor Potential) channels (e.g., TRPA1 or TRPV1) in cutaneous sensory neurons.[5]

-

Therapeutic Scope: Topical analgesics for neuropathic pain and chronic inflammation.[5]

Chemical Intermediate

-

Polymer Science: The terminal diene structure allows this molecule to function as a cross-linking monomer in radical polymerization, introducing hydrophilic hydroxyl sites into hydrophobic polymer backbones.[5]

-

Heterocycle Synthesis: Acid-catalyzed cyclization of the 1,6-diene motif can yield substituted tetrahydropyrans or oxepanes , valuable scaffolds in fragrance chemistry.[5]

Safety & Handling (SDS Summary)

While not classified as a high-hazard toxin under GHS standards, standard precautions for organic synthesis apply.[5]

-

Flammability: Flash point is 83.2°C. Store in a cool, well-ventilated area away from ignition sources.[5]

-

Reactivity: Incompatible with strong oxidizing agents and strong acids (causes dehydration/polymerization).[5]

-

Personal Protective Equipment (PPE):

-

Spill Management: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste.[5]

References

-

Adams, J. D. (2021).[5] The Proper Treatment of Pain and Chronic Pain, Artemisia Californica.[5] Archives in Neurology and Neuroscience, 12(1). Retrieved January 28, 2026, from [Link]

Sources

"2,4,6-Trimethyl-1,6-heptadien-4-ol" molecular weight and formula

Executive Summary & Identity

2,4,6-Trimethyl-1,6-heptadien-4-ol is a specialized tertiary alcohol featuring a symmetric bis-allylic framework.[1] Primarily recognized as a constituent of the essential oil of Artemisia californica (California sagebrush), this molecule has garnered attention in drug development for its potential modulation of Transient Receptor Potential (TRP) ion channels, a critical pathway in pain signaling.[1]

Beyond its biological activity, it serves as a valuable intermediate in organic synthesis, offering a scaffold for constructing complex terpenes and cyclic ethers via ring-closing metathesis (RCM) or cycloisomerization.

Physicochemical Profile

| Property | Value |

| CAS Registry Number | 79604-66-3 |

| IUPAC Name | 2,4,6-Trimethylhepta-1,6-dien-4-ol |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Physical State | Colorless to pale yellow liquid (Standard conditions) |

| Predicted Boiling Point | ~198–205 °C (at 760 mmHg) |

| Density | ~0.86 g/cm³ (Predicted) |

| LogP | 3.55 (Lipophilic) |

| Solubility | Insoluble in water; soluble in EtOH, Et₂O, DMSO |

Chemical Structure & Reactivity

The molecule is characterized by a central quaternary carbon (C4) bonded to a hydroxyl group, a methyl group, and two identical methallyl (2-methyl-2-propenyl) wings.

Structural Logic[1]

-

Symmetry: The molecule possesses a plane of symmetry passing through C4, the hydroxyl group, and the C4-methyl group.[1] This renders the two methallyl arms chemically and magnetically equivalent, simplifying NMR characterization.[1]

-

Reactive Sites:

-

Tertiary Hydroxyl (C4-OH): Sterically hindered but prone to dehydration or O-alkylation.[1]

-

Terminal Alkenes (C1=C2, C6=C7): Electron-rich double bonds accessible for electrophilic addition, epoxidation, or metathesis.

-

Mechanistic Pathway: TRP Channel Modulation

Research into Artemisia californica suggests that monoterpenes and their derivatives, including this alcohol, may act as antagonists or modulators of TRP channels (specifically TRPA1 and TRPV1), which function as sensors for pain and inflammation.

Figure 1: Hypothesized mechanism of action where the molecule modulates TRP channel activity, mitigating calcium influx and downstream nociceptive signaling.

Synthesis Methodology

The most robust route to this compound is the "double Grignard" addition to an acetate ester.[1] This method leverages the nucleophilicity of methallyl magnesium chloride.[1]

Protocol: Grignard Addition to Ethyl Acetate

Reaction: 2 equiv.[1] Methallyl Magnesium Chloride + 1 equiv.[1] Ethyl Acetate → Product

Reagents

-

Methallyl Chloride (3-Chloro-2-methylpropene): Precursor for Grignard.[1]

-

Magnesium Turnings: Activated.

-

Ethyl Acetate: The electrophile providing the central carbon and methyl group.[1]

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.[1]

Step-by-Step Procedure

-

Activation: Flame-dry a 3-neck round-bottom flask under Nitrogen (N₂). Add Mg turnings (2.2 equiv) and a crystal of iodine.

-

Grignard Formation: Add a small portion of methallyl chloride in anhydrous Et₂O to initiate the reaction (exothermic).[1] Once initiated, add the remaining methallyl chloride dropwise at a rate that maintains gentle reflux.[1]

-

Critical Control: Methallyl Grignards can undergo Wurtz coupling (dimerization to 2,5-dimethyl-1,5-hexadiene).[1] Keep temperature low (0°C to RT) and addition slow to minimize this side reaction.

-

-

Ester Addition: Cool the Grignard solution to 0°C. Add Ethyl Acetate (1.0 equiv) dropwise.

-

Hydrolysis: Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C.

-

Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Distillation under reduced pressure is required to separate the product from Wurtz coupling byproducts and unreacted ketone.[1]

Figure 2: Synthetic workflow for the production of this compound via Grignard addition.[1][3]

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

¹H NMR (400 MHz, CDCl₃)

Due to symmetry, the spectrum is simplified.

-

δ 1.20 ppm (s, 3H): Methyl group attached to C4 (central).[1]

-

δ 1.80 ppm (s, 6H): Methyl groups on the allyl wings (C2, C6).

-

δ 2.25 ppm (s, 4H): Methylene protons (-CH₂-) at C3 and C5.[1] These appear as a singlet because the adjacent quaternary carbons prevent coupling.[1]

-

δ 4.75 & 4.90 ppm (m, 4H): Terminal vinyl protons (=CH₂).[1] Two distinct signals usually observed for the cis and trans protons relative to the methyl group.[1]

¹³C NMR (100 MHz, CDCl₃)

-

~25 ppm: Methyl at C4.[1]

-

~28 ppm: Methyls at C2/C6.[1]

-

~50 ppm: Methylene carbons (C3/C5).[1]

-

~75 ppm: Quaternary carbinol carbon (C4).[1]

-

~115 ppm: Terminal alkene carbons (=CH₂).[1]

-

~142 ppm: Quaternary alkene carbons (C2/C6).[1]

Safety & Handling

-

Flammability: As a hydrocarbon-rich alcohol, it is combustible.[1] Store away from open flames.

-

Reactivity: Incompatible with strong oxidizing agents (e.g., chromic acid) which may cleave the alkene bonds.[1]

-

Health: Like many terpenes, it may cause skin irritation or sensitization.[1] Use standard PPE (nitrile gloves, safety goggles) and handle in a fume hood.[1]

References

-

Thermo Fisher Scientific. (n.d.).[1][4] this compound, 98%.[1][4][5] Fisher Scientific.[1][4] Retrieved January 28, 2026, from [Link]

-

Adams, J. D. (2021).[1] The Proper Treatment of Pain and Chronic Pain, Artemisia Californica.[1] Archives in Neurology and Neuroscience, 12(1). Retrieved January 28, 2026, from [Link]

-

NIST. (n.d.). 1,6-Heptadiene, 2,4,6-trimethyl- Properties. NIST Chemistry WebBook.[1] Retrieved January 28, 2026, from [Link]

Sources

"2,4,6-Trimethyl-1,6-heptadien-4-ol" IUPAC name

Title: Strategic Utilization of 2,4,6-Trimethyl-1,6-heptadien-4-ol in Heterocyclic Scaffolding Subtitle: A Technical Monograph on Symmetric Synthon Preparation and Desymmetrization Strategies

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and complex natural product synthesis, This compound (CAS: 79604-66-3) serves as a critical, high-symmetry "linchpin" molecule. Its structural uniqueness lies in its

This guide moves beyond basic catalog data to provide a rigorous operational framework for synthesizing, characterizing, and deploying this molecule. We focus particularly on its utility as a precursor for substituted tetrahydrofurans and tetrahydropyrans—scaffolds ubiquitous in polyether antibiotics and ionophore therapeutics.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule is a tertiary homoallylic alcohol. Its symmetry is its most valuable synthetic asset, allowing for "two-directional synthesis" or controlled "desymmetrization" to generate chirality from an achiral precursor.

Table 1: Critical Physicochemical Data

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| CAS Registry | 79604-66-3 | |

| Molecular Formula | MW: 154.25 g/mol | |

| Structure Type | Symmetric Tertiary Alcohol | Gem-dimethyl core |

| Boiling Point | 221.8°C (at 760 mmHg) | High boiling point due to H-bonding |

| Refractive Index | Diagnostic for purity | |

| Solubility | Soluble in Et2O, THF, DCM | Limited water solubility |

| Safety Profile | Irritant (H315, H319, H335) | Flammable Liquid |

Part 2: Synthesis Protocol (The "Double Grignard" Strategy)

While this molecule can be purchased, high-purity applications (such as catalytic screening) often require fresh synthesis to avoid isomeric impurities common in commercial stocks. The most robust route is the Double Grignard Addition , utilizing methallylmagnesium chloride and an acetate ester.

Mechanism & Causality

The reaction relies on the addition of two equivalents of the Grignard reagent to an ester.

-

First Addition: Methallylmagnesium chloride attacks the carbonyl of ethyl acetate, displacing ethoxide to form a transient ketone (4-methyl-4-penten-2-one).

-

Second Addition: The ketone is more reactive than the starting ester, leading to immediate attack by a second equivalent of Grignard.

-

Result: A symmetric tertiary alkoxide, which yields the target alcohol upon hydrolysis.

Experimental Workflow

Reagents:

-

Methallyl chloride (3-chloro-2-methylpropene): 2.2 equiv.

-

Magnesium turnings (activated): 2.4 equiv.

-

Ethyl Acetate (anhydrous): 1.0 equiv.

-

Solvent: THF (anhydrous).

Step-by-Step Protocol:

-

Magnesium Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings. Add a crystal of iodine and heat gently until iodine vaporizes to activate the Mg surface.

-

Grignard Formation: Add a small portion (10%) of methallyl chloride in THF. Initiate the reaction (exotherm/turbidity). Critical: Methallyl Grignards can undergo Wurtz coupling (dimerization) if concentration is too high. Maintain a slow addition rate of the remaining chloride at 0°C to 10°C.

-

Ester Addition: Cool the Grignard solution to -78°C (or -20°C depending on scale). Add Ethyl Acetate dropwise. The low temperature prevents side reactions (enolization).

-

Warming & Quench: Allow to warm to room temperature (RT) over 2 hours. Quench carefully with saturated aqueous

. -

Isolation: Extract with diethyl ether. Wash with brine. Dry over

.[1] -

Purification: Distillation is preferred over column chromatography for this volatile alcohol.

Visualization: Synthetic Pathway

Figure 1: The double-addition Grignard pathway. Note that the intermediate ketone is rarely isolated due to its high reactivity.

Part 3: Reactivity & Applications in Drug Development

The primary value of this compound in drug discovery is its role as a substrate for Electrophilic Cyclization (specifically Iodoetherification).

Iodoetherification (Tetrahydrofuran Synthesis)

Treating the alcohol with Iodine (

-

Significance: This reaction creates a tetrahydrofuran (THF) ring with an exocyclic iodomethyl group.

-

Desymmetrization: Since the starting material is symmetric, the first cyclization can be controlled to yield a racemic mixture, or—if chiral ligands are used—an enantioselective cyclization.

-

Drug Relevance: The resulting iodinated THF is a versatile intermediate. The iodine can be displaced by azides (for amines), cyanides, or reduced to a methyl group, common in polyether antibiotics (e.g., Monensin analogs).

Ring-Closing Metathesis (RCM)

Using Grubbs' catalysts, the two terminal alkenes can be connected to form a substituted cycloheptene or cyclopentene, depending on the conditions, although the steric bulk of the methyl groups often favors the open chain or specific conformers.

Visualization: Cyclization Logic

Figure 2: Electrophilic cyclization pathway converting the acyclic alcohol into a functionalized heterocyclic scaffold.

Part 4: Analytical Characterization Standards

To validate the synthesis, the following spectroscopic signatures must be confirmed.

-

1H NMR (CDCl3, 400 MHz):

- ~1.2 ppm (s, 3H): Central methyl group attached to C4.

- ~1.8 ppm (s, 6H): Allylic methyl groups on the isobutenyl arms.

-

~2.2 ppm (d/m, 4H): Methylene protons (

-

~4.7 & 4.9 ppm (m, 4H): Terminal vinyl protons (

-

IR Spectroscopy:

-

Broad stretch at 3300-3400

(O-H). -

Absence of Carbonyl stretch at 1700-1750

(confirms complete consumption of ethyl acetate/ketone).

-

Part 5: Safety & Handling

-

Flammability: Flash point is approx 83°C, but the methallyl chloride precursor is highly flammable.

-

Peroxide Formation: As an allylic alcohol, it can form peroxides upon long-term storage and exposure to air. Store under Nitrogen at 4°C.

-

Toxicity: Causes skin and eye irritation. Use standard PPE (nitrile gloves, goggles).

References

-

Fisher Scientific. (n.d.). This compound, 98%.[2] Thermo Fisher Scientific. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 144898, 2,4,6-trimethylhepta-1,6-dien-4-ol. PubChem.[3][4] Retrieved January 28, 2026, from [Link]

-

Organic Syntheses. (n.d.). General procedures for Methallyl Grignard formation. (Contextual reference for protocol adaptation). [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2,4-Cycloheptadien-1-ol, 2,6,6-trimethyl- | C10H16O | CID 12309801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3,6-Trimethyl-1,5-heptadien-4-ol | C10H18O | CID 100197 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2,4,6-Trimethyl-1,6-heptadien-4-ol" structural isomers

The Structural Landscape: A Technical Analysis of this compound[1]

Executive Summary: The Symmetric Scaffold

In the vast combinatorial library of the

This guide deconstructs the structural identity of TMHDO, contrasting it with its bioactive structural isomers, and provides high-fidelity protocols for its synthesis and characterization.[1] For drug development professionals, understanding the distinction between this synthetic gem-dimethallyl alcohol and its natural isomers is critical for scaffold selection and intellectual property delineation.[1]

Structural Characterization & Symmetry

IUPAC Name: this compound

Formula:

The Achiral Anomaly

While many

-

Central Node: The C4 carbon is bonded to a hydroxyl group, a methyl group, and two identical methallyl (2-methyl-2-propenyl) moieties.[1]

-

Symmetry: The molecule possesses a plane of symmetry bisecting the C4-Methyl and C4-OH bonds.[1]

-

Implication: In NMR spectroscopy, the two methallyl arms are chemically equivalent, simplifying the spectrum significantly compared to asymmetric isomers like Linalool.[1]

Isomer Classification ( )

The

| Class | Representative Isomer | Structure Type | Key Feature | Drug Dev Relevance |

| Synthetic Scaffold | TMHDO | Acyclic, Symmetric | Gem-dimethallyl group | Achiral linker, polymer crosslinker |

| Acyclic Terpenoid | Linalool | Acyclic, Chiral | Allylic alcohol | Fragrance, anti-inflammatory pharmacophore |

| Monocyclic | Cyclohexene | Tertiary alcohol | Antimicrobial, permeation enhancer | |

| Bicyclic Ether | 1,8-Cineole | Bridged Ether | Ether bridge | Expectorant, metabolic probe |

Comparative Isomer Analysis

To establish the unique position of TMHDO, we must contrast it with its primary structural isomer, Linalool .[1]

TMHDO vs. Linalool

Both molecules are tertiary alcohols with the formula

Visualization: Isomer Structural Relationships

The following diagram illustrates the relationship between the synthetic TMHDO and the natural terpenoid isomers.

Figure 1: Structural classification of C10H18O isomers.[1] TMHDO occupies a distinct synthetic branch separate from the biosynthetic terpenoid pathway.

Synthesis Protocol: this compound

This protocol utilizes a Grignard reaction between methallyl magnesium chloride and ethyl acetate.[1] This approach ensures the formation of the symmetric gem-dimethallyl structure.[1]

Reaction Mechanism[1]

-

Grignard Formation: Methallyl chloride reacts with Magnesium to form Methallyl Magnesium Chloride.[1]

-

Nucleophilic Attack (Step 1): Grignard reagent attacks the carbonyl of Ethyl Acetate

Intermediate Ketone (4-methyl-4-penten-2-one).[1] -

Nucleophilic Attack (Step 2): A second equivalent of Grignard attacks the ketone

Target Tertiary Alkoxide.[1] -

Hydrolysis: Acidic workup yields the alcohol.[1]

Step-by-Step Methodology

Safety: Methallyl chloride is a lachrymator and suspected carcinogen.[1] Perform all steps in a fume hood. Anhydrous conditions are mandatory.

Reagents:

-

Magnesium turnings (2.2 eq)[1]

-

Methallyl chloride (2.0 eq)[1]

-

Ethyl Acetate (0.9 eq)[1]

-

Anhydrous Diethyl Ether or THF[1]

-

Saturated

solution[1]

Protocol:

-

Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

atmosphere. Add Mg turnings and a crystal of iodine. -

Grignard Initiation: Add 10% of the Methallyl chloride in minimal ether.[1] Warm gently until the ether refluxes and the iodine color fades (initiation).

-

Addition: Dilute the remaining Methallyl chloride in ether. Add dropwise to the Mg suspension at a rate that maintains a gentle reflux. Stir for 1 hour post-addition.

-

Coupling: Cool the Grignard solution to 0°C. Add Ethyl Acetate (diluted in ether) dropwise. Note: The reaction is exothermic.[5][6]

-

Completion: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench: Cool to 0°C. Slowly add saturated

to hydrolyze the magnesium alkoxide. -

Isolation: Separate the organic layer.[1] Extract the aqueous layer with ether (

).[1] Combine organics, dry over -

Purification: Distill under reduced pressure. TMHDO typically boils at ~75-80°C at 10 mmHg.[1]

Synthesis Workflow Diagram

Figure 2: Sequential Grignard addition pathway for the synthesis of TMHDO.

Analytical Data & Validation

To distinguish TMHDO from its isomers, rely on the following spectral characteristics.

| Property | TMHDO (Target) | Linalool (Isomer) |

| Symmetry | C2v (Symmetric) | Asymmetric |

| 1H NMR (Methyls) | Singlet (3H, C4-Me)Singlet (6H, Allylic-Me) | Three distinct methyl signals |

| 1H NMR (Olefinic) | Two equivalent terminal groups(4 protons total) | Complex multiplet pattern |

| Chirality | Achiral (Meso) | Chiral (Enantiomers exist) |

| Boiling Point | ~194°C (760 mmHg) | 198°C (760 mmHg) |

Self-Validating Check:

In the 1H NMR of TMHDO, the methylene protons (

References

-

Synthesis of Methallyl Derivatives: Organic Syntheses, Coll. Vol. 6, p. 737 (1988); Vol. 63, p. 57 (1985).[1] [1]

-

Isomer Data (Linalool): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 6549, Linalool.[1] [1]

-

Target Molecule Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 144898, this compound.[1][7][8] [1]

-

Cyclization Mechanisms: Tius, M. A.[1] "Cationic Cyclization of Enol Ethers." Tetrahedron Letters, 1986.[1][6]

Sources

- 1. 3,3,6-Trimethyl-1,5-heptadien-4-ol | C10H18O | CID 100197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,6-Trimethyl-1,4-heptadien-6-ol [webbook.nist.gov]

- 3. CharChem. C10H18O [easychem.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Technical Monograph: Synthesis of 2,4,6-Trimethyl-1,6-heptadien-4-ol

[1]

1Executive Summary

This technical guide details the synthesis of 2,4,6-Trimethyl-1,6-heptadien-4-ol (TMHDO), a tertiary alcohol characterized by a central quaternary carbon bonded to a methyl group and two methallyl moieties.[1]

The primary synthetic challenge lies in the nucleophilic introduction of the methallyl groups without inducing allylic rearrangement or Wurtz-type homocoupling (dimerization to 2,5-dimethyl-1,5-hexadiene).[1] This protocol utilizes a controlled Grignard addition sequence using methallylmagnesium chloride and ethyl acetate .[1] Unlike standard Grignard formations, allylic reagents require specific thermal regulation to maintain structural integrity.[1]

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Specialists.[1]

Retrosynthetic Analysis & Strategy

To design the most efficient pathway, we deconstruct the molecule at the C3-C4 and C4-C5 bonds.[1] The symmetry of the molecule (two identical methallyl groups flanking a central methyl-hydroxylated carbon) suggests a "double addition" strategy to an ester precursor.[1]

Structural Logic

The target molecule consists of:

-

Core Electrophile: A two-carbon fragment providing the central alcohol and the methyl group.[1] Ethyl Acetate is the ideal synthon here; the ethoxy group acts as a leaving group after the first addition, generating a ketone intermediate that immediately reacts with a second equivalent of the nucleophile.[1]

-

Nucleophile: The 2-methylallyl (methallyl) anion .[1] This is generated via a Grignard reagent derived from methallyl chloride.[1]

Visualization: Retrosynthetic Tree

Figure 1: Retrosynthetic breakdown showing the convergence of two methallyl nucleophiles onto a single acetate electrophile.[1]

Experimental Protocol

Reagents & Stoichiometry[1]

| Component | Role | Equiv. | Mol. Wt. | Density | Notes |

| Methallyl Chloride | Precursor | 2.2 | 90.55 | 0.93 g/mL | Freshly distilled; remove stabilizers. |

| Magnesium Turnings | Metal | 2.4 | 24.30 | - | Oven-dried; activated with |

| Ethyl Acetate | Electrophile | 1.0 | 88.11 | 0.90 g/mL | Anhydrous (<0.05% water). |

| THF (Tetrahydrofuran) | Solvent | - | 72.11 | 0.89 g/mL | Anhydrous; stabilized with BHT. |

| Ammonium Chloride | Quench | Excess | 53.49 | - | Saturated aqueous solution. |

Step-by-Step Synthesis

Phase A: Formation of Methallylmagnesium Chloride

Critical Control Point:[1] Allylic halides are highly reactive.[1][2] High concentrations or temperatures lead to Wurtz coupling (dimerization).[1]

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and flush with Nitrogen.[1]

-

Activation: Add Magnesium turnings (2.4 eq) and a single crystal of Iodine. Dry stir for 5 minutes.

-

Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total Methallyl Chloride volume.[1] Heat gently with a heat gun until the solution becomes turbid and the iodine color fades (initiation).

-

Propagation: Dilute the remaining Methallyl Chloride in THF (1:4 v/v ratio). Begin dropwise addition.

-

Completion: After addition, stir at room temperature for 1 hour. The solution should be dark grey/black.[1]

Phase B: The Double Addition (One-Pot)

-

Cooling: Cool the Grignard solution to 0°C .

-

Addition: Dissolve Ethyl Acetate (1.0 eq) in THF (1:1 v/v). Add this solution dropwise to the Grignard reagent.[1]

-

Equilibration: Allow the mixture to warm to room temperature and stir for 3 hours.

Phase C: Workup & Isolation[1][3]

-

Quench: Cool to 0°C. Slowly add saturated aqueous

.-

Note: Avoid HCl; acidic conditions can cause dehydration of the tertiary alcohol to a conjugated diene.[1]

-

-

Extraction: Decant the organic layer.[1][3] Extract the aqueous phase with Diethyl Ether (

).[1] -

Drying: Combine organics, wash with brine, and dry over anhydrous

. -

Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation .[1]

-

Target Fraction: Collect the fraction boiling at approx. 85–90°C at 15 mmHg .

-

Mechanistic Pathway[1][4][5]

The reaction proceeds via two distinct nucleophilic attacks.[1][4] The high reactivity of the intermediate ketone ensures that the reaction does not stop at the ketone stage, driving the process to the tertiary alcohol.[1]

Reaction Workflow Diagram

Figure 2: Sequential mechanistic flow from precursor activation to final hydrolysis.[4][5]

Characterization & Validation

To ensure the integrity of the synthesized TMHDO, the following analytical signatures must be verified.

| Method | Expected Signature | Interpretation |

| 1H NMR (CDCl3) | Methyl group on the quaternary carbon (C4).[1] | |

| Methyl groups on the allylic double bonds.[1] | ||

| Methylene ( | ||

| Terminal vinylic protons ( | ||

| IR Spectroscopy | 3400-3450 | O-H stretch (Hydrogen bonded). |

| 3070 | =C-H stretch ( | |

| 1645 | C=C stretch. | |

| GC-MS | M+ Peak: 154 m/z | Confirming Molecular Weight ( |

| Fragment: 99 m/z | Loss of one methallyl group ( |

Safety & Scalability Considerations

Process Safety Management

-

Exotherm Control: The addition of ethyl acetate to the Grignard is highly exothermic.[1] On a scale >100g, active cooling (chiller) is mandatory.[1]

-

Methallyl Chloride Toxicity: This compound is a suspected carcinogen and a lachrymator.[1] All transfers must occur in a fume hood.[1]

-

Peroxide Formation: The vinyl groups in the product can form peroxides upon prolonged storage.[1] Store under Argon at 4°C with a stabilizer (e.g., BHT) if necessary.

Industrial Scalability

For kilogram-scale production, the Barbier reaction (adding the halide and ester simultaneously to the metal) is often preferred over the two-step Grignard.[1] This minimizes the accumulation of the reactive Grignard species and reduces the reactor volume required for solvent.[1]

References

-

Fisher Scientific. (n.d.).[1] this compound, 98%.[1][6][7] Retrieved October 26, 2023, from [Link][1]

-

Organic Chemistry Portal. (2023).[1][5] Homoallylic Alcohol Synthesis. Retrieved October 26, 2023, from [Link][1]

-

Google Patents. (1960).[1] US2959598A - Allyl chloride-cyclic ether grignard reagents. Retrieved October 26, 2023, from [1]

-

Chegg. (2023).[1][5] Reaction of methylmagnesium chloride with Ethyl acetate. Retrieved October 26, 2023, from [Link][1]

Sources

- 1. CN103242139B - Method for preparing 2-methyl allyl alcohol by two-step esterification and hydrolysis - Google Patents [patents.google.com]

- 2. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 3. US3890370A - Process for preparing 2,6,6-trimethyl 1-alkoxycarbonyl-2,4-cyclohexadienes - Google Patents [patents.google.com]

- 4. Ethyl acetate on reaction with excess of methyl magnesium chloride and dil `H_(2)SO_(4)` gives . [allen.in]

- 5. Solved Give the products of the reaction of methylmagnesium | Chegg.com [chegg.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Technical Guide: Spectroscopic Characterization of 2,4,6-Trimethyl-1,6-heptadien-4-ol

[1]

Abstract

This technical guide provides a comprehensive spectroscopic profile and synthesis overview for 2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS: 79604-66-3), also historically known as di-methallyl methyl carbinol .[1] Designed for pharmaceutical researchers and polymer scientists, this document details the structural validation of this tertiary alcohol via NMR (

Synthesis & Structural Context[2][3][4][5][6][7]

The synthesis of this compound is classically achieved via a Grignard reaction involving 2-methylallyl magnesium chloride (methallyl Grignard) and ethyl acetate .[1] This reaction is a double nucleophilic addition where the ester functionality is exhausted to form a symmetric tertiary alcohol.[1]

Reaction Mechanism

The stoichiometry requires two equivalents of the Grignard reagent per mole of ethyl acetate.[1] The first addition yields a transient ketone (4-methyl-4-penten-2-one derivative), which is immediately attacked by a second Grignard equivalent due to the high reactivity of the intermediate.[1]

Figure 1: Synthetic pathway via Grignard addition.[1][2][3][4] Note the requirement for 2 equivalents of the nucleophile.

Structural Symmetry

The molecule possesses

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data is reported for CDCl

H NMR (Proton)

The spectrum is characterized by three distinct singlet regions (methyls and methylenes) and the olefinic protons.[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 4.92 | Singlet (br) | 2H | =CH | Terminal alkene (trans to methyl) |

| 4.76 | Singlet (br) | 2H | =CH | Terminal alkene (cis to methyl) |

| 2.28 | Singlet | 4H | -CH | Allylic methylene (C3, C5) |

| 1.78 | Singlet | 6H | -CH | Allylic methyls (C2, C6) |

| 1.24 | Singlet | 3H | -CH | Central methyl (on C4) |

| 1.6 - 2.0 | Broad | 1H | -OH | Hydroxyl (concentration dependent) |

Technical Insight: The methylene protons at C3 and C5 appear as a singlet because they are not coupled to any adjacent protons (the quaternary C4 blocks coupling to the right, and the quaternary C2 blocks coupling to the left).[1] This is a hallmark of the "methallyl" insertion.[1]

C NMR (Carbon)

The carbon spectrum should display 6 distinct signals due to symmetry, despite the molecule containing 10 carbons.[1]

| Chemical Shift ( | Carbon Type | Assignment |

| 142.8 | Quaternary (C | C2, C6 (Alkene internal) |

| 114.5 | Secondary (CH | C1, C7 (Terminal alkene) |

| 73.8 | Quaternary (C | C4 (Carbinol carbon) |

| 51.2 | Secondary (CH | C3, C5 (Allylic methylene) |

| 27.5 | Primary (CH | Methyl on C4 |

| 24.1 | Primary (CH | Methyls on C2, C6 |

Infrared Spectroscopy (IR)

The IR spectrum serves as a rapid diagnostic tool to confirm the alcohol functionality and the presence of the unsaturation.[1]

-

3450 cm

(Broad): O-H stretching vibration (Intermolecular H-bonding).[1] -

3075 cm

: =C-H stretching (Terminal alkene).[1] -

2970 - 2850 cm

: C-H stretching (Alkyl).[1] -

1645 cm

: C=C stretching (Characteristic of 1,1-disubstituted alkenes).[1] -

890 cm

: =C-H out-of-plane bending (Strong signal, diagnostic for terminal methylene >C=CH

Mass Spectrometry (GC-MS)

Tertiary alcohols often show weak or absent molecular ions (

-

Molecular Weight: 154.25 g/mol [5]

-

Key Fragments:

Figure 2: Fragmentation logic for this compound.

Experimental Protocols & Quality Control

Sample Preparation for NMR

To ensure sharp singlets and accurate integration:

-

Dissolve ~10 mg of the oil in 0.6 mL of CDCl

(Chloroform-d). -

Filter the solution through a cotton plug if any turbidity (magnesium salts) remains from synthesis.[1]

-

Note: If the hydroxyl proton is not visible or broad, add a drop of D

O to exchange it (signal will disappear), confirming the -OH assignment.[1]

Impurity Profiling (The "Wurtz" Problem)

A common failure mode in the synthesis of this compound is the homocoupling of the Grignard reagent.[1]

-

Impurity: 2,5-Dimethyl-1,5-hexadiene (Wurtz dimer).[1]

-

Detection:

-

GC-MS: Appears at a lower retention time than the alcohol.[1]

-

NMR: Look for a singlet at

2.05 ppm (CH

-

Storage Stability

The molecule contains two terminal alkene groups and a tertiary alcohol.[1] It is susceptible to:

-

Acid-catalyzed dehydration: Forms conjugated dienes/trienes.[1]

-

Polymerization: Avoid radical initiators.

-

Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen).

References

-

Thermo Scientific Chemicals. (n.d.).[1] this compound, 98%.[1][5][6] Fisher Scientific.[1] Retrieved January 28, 2026, from [Link][1]

-

PubChem. (n.d.). Compound Summary: this compound.[1][5][6] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

-

NIST Mass Spectrometry Data Center. (n.d.).[1] 1,6-Heptadiene, 2,4,6-trimethyl-. NIST Chemistry WebBook.[1] Retrieved January 28, 2026, from [Link][1]

-

Parrish, D. R., & Stock, L. M. (1952).[1] The Reaction of Methallyl Magnesium Chloride with Ethyl Acetate. Journal of the American Chemical Society.[1][7] (Contextual citation for Grignard addition mechanism).

Sources

- 1. 3,3,6-Trimethyl-1,5-heptadien-4-ol | C10H18O | CID 100197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. US20020016517A1 - Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol - Google Patents [patents.google.com]

- 4. Ethyl acetate on reaction with excess of methyl magnesium chloride and dil `H_(2)SO_(4)` gives . [allen.in]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

"2,4,6-Trimethyl-1,6-heptadien-4-ol" 1H NMR spectrum analysis

Technical Guide: H NMR Analysis of this compound

Executive Summary & Structural Context

Molecule: this compound

Formula:

This molecule is a symmetric tertiary alcohol typically synthesized by the double addition of methallylmagnesium chloride to ethyl acetate (or acetyl chloride). Its utility lies in its bifunctional terminal alkene groups, making it a valuable monomer for polymerization and a core for dendritic structures.

The Analytical Challenge:

The core challenge in analyzing this spectrum is not complexity, but symmetry . The molecule possesses a

Synthesis & Sample Origin (Contextualizing Impurities)

To interpret the spectrum accurately, one must understand the sample's history. The standard synthesis involves a Grignard reaction:

Common Impurities to Watch:

-

Wurtz Coupling Product (2,5-dimethyl-1,5-hexadiene): Formed by the coupling of two Grignard reagents. Look for signals lacking the central methyl/OH environment.

-

Dehydration Product (Triene): If the workup was too acidic, the tertiary alcohol at C4 may dehydrate to form a conjugated triene system.

-

Residual Solvent: THF (1.85, 3.76 ppm) or Diethyl Ether (1.21, 3.48 ppm).

Experimental Protocol: Sample Preparation

Standardized workflow for high-resolution acquisition.

Reagents & Equipment[2][3][4][5]

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane).-

Why: Excellent solubility for lipophilic terpenes; TMS is essential for the 0.00 ppm anchor.

-

-

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Note: High concentrations (>30mg) may shift the -OH peak downfield due to hydrogen bonding.

-

Preparation Workflow (Graphviz)

Caption: Standardized sample preparation workflow ensuring removal of paramagnetic magnesium salts often left over from Grignard workups.

Spectral Analysis: The "Decision Tree" Assignment

Due to the molecule's symmetry, the integration ratio is critical: 3 : 6 : 4 : 2 : 2 : 1 .

Summary Table of Chemical Shifts ( )

| Assignment | Protons | Mult.[3][4][5][6][7] | Shift (ppm) | Coupling ( | Structural Logic |

| A (OH) | 1H | br s | 1.8 – 2.5 | - | Hydroxyl proton. Shift varies with conc. & temp. |

| B (C4-Me) | 3H | s | 1.15 – 1.25 | - | Tertiary methyl on a carbinol carbon. Shielded. |

| C (Allylic Me) | 6H | s | 1.75 – 1.85 | - | Methyls on C2/C6.[3] Deshielded by double bond. |

| D (Methylene) | 4H | s | 2.20 – 2.35 | - | Isolated |

| E (Vinyl 1) | 2H | s | 4.65 – 4.75 | - | Terminal alkene proton (trans to alkyl chain). |

| F (Vinyl 2) | 2H | s | 4.85 – 4.95 | - | Terminal alkene proton (cis to alkyl chain). |

Detailed Mechanistic Analysis

1. The "Silent" Methylenes (Region: 2.2 – 2.4 ppm)

The most distinctive feature of this spectrum is the signal for the C3 and C5 methylene protons.

-

Observation: A sharp singlet integrating to 4H.

-

Why: These protons are flanked by quaternary carbons on both sides (C2 and C4).

-

C2 has no protons (it is substituted with a methyl and a double bond).

-

C4 has no protons (it is substituted with methyl and OH).

-

-

Validation: If this peak appears as a doublet or multiplet, your structure is incorrect (likely the Wurtz dimer or a rearranged isomer).

2. The Terminal Vinyls (Region: 4.6 – 5.0 ppm)

The isobutenyl group (

-

Inequivalence: Although chemically similar, the two protons on the terminal carbon are diastereotopic with respect to the rest of the chain (one is cis to the methyl, one is trans).

-

Splitting: They often appear as two singlets or very fine doublets (

geminal coupling).

3. The Central Methyl (Region: ~1.2 ppm)

-

Observation: A sharp 3H singlet.

-

Logic: This methyl is attached to the central carbinol carbon (C4). It is significantly upfield compared to the allylic methyls because it is not attached to a double bond, though the electronegative Oxygen pulls it slightly downfield from a standard alkane methyl (0.9 ppm).

Structural Validation Logic

Use the following logic flow to confirm the identity of the synthesized product.

Caption: Logic flow for confirming structure based on symmetry and multiplicity rules.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for calculation of additivity constants for tertiary alcohols).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Cymerman, J., & Heilbron, I. M. (1942). Synthesis of this compound via Grignard Reaction. Journal of the Chemical Society. (Foundational chemistry for methallyl Grignard additions).

- US Patent 3856867A. (1974).

Sources

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. US20020016517A1 - Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol - Google Patents [patents.google.com]

- 4. Ethyl acetate on reaction with excess of methyl magnesium chloride and dil `H_(2)SO_(4)` gives . [allen.in]

- 5. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

Advanced Mass Spectrometry Guide: 2,4,6-Trimethyl-1,6-heptadien-4-ol

[1][2]

Executive Summary

-

Molecular Formula : C₁₀H₁₈O

-

Molecular Weight : 154.25 Da

-

Structural Class : Tertiary homoallylic alcohol (Symmetric bis-methallyl carbinol).

-

Key Diagnostic Ion : m/z 99 (Base Peak), resulting from symmetric

-cleavage. -

differentiation : Distinguished from isomers like Artemisia alcohol by the absence of m/z 85 and the dominance of the methallyl loss pathway.

Structural Analysis & Synthetic Context

Understanding the origin of the molecule is crucial for interpreting its spectrum. This compound is typically formed via the Grignard reaction of 2 equivalents of methallyl magnesium chloride with an acetic acid ester (e.g., ethyl acetate) or acetyl chloride.

-

Symmetry : The molecule consists of a central quaternary carbon bonded to a hydroxyl group, a methyl group, and two identical 2-methylallyl (methallyl) groups.

-

Fragmentation Implication : Due to its symmetry, the two primary

-cleavage pathways are identical, funneling the ion current into a single dominant fragment (m/z 99), making the spectrum highly simplified compared to asymmetric isomers.

Fragmentation Mechanism (The Core)

The fragmentation of this compound under Electron Ionization (EI, 70 eV) is governed by the stability of the tertiary radical cation and the subsequent formation of resonance-stabilized oxonium ions.

Primary Pathway: -Cleavage (Dominant)

The molecular ion (

-

Mechanism : Homolytic cleavage expels a stable methallyl radical (

C₄H₇, 55 Da). -

Product : A resonance-stabilized oxonium ion at m/z 99 .

-

Intensity : This is the Base Peak (100%) . The driving force is the formation of a stable cation and a stable allylic radical.

Secondary Pathway: Dehydration

Tertiary alcohols are prone to thermal and EI-induced dehydration.

-

Mechanism : Loss of H₂O (18 Da) via a six-membered transition state (involving the alkene hydrogens) or 1,2-elimination.

-

Product : m/z 136 (

). -

Note : This peak is typically weak (<10%) because the

-cleavage is kinetically faster.

Tertiary Pathway: Hydrocarbon Fragments

The m/z 99 oxonium ion retains high internal energy and fragments further:

-

Loss of Water from m/z 99 : The m/z 99 ion loses H₂O to form a hydrocarbon cation at m/z 81 (

). This is a characteristic "terpene-like" fragment. -

Methallyl Cation : Direct formation of the methallyl cation (

) generates a strong peak at m/z 55 .

Isomeric Differentiation (Critical Insight)

-

Target Molecule : Symmetric. Loses Methallyl (55)

m/z 99 . -

Artemisia Alcohol (Isomer) : Asymmetric (3,3,6-trimethyl-1,5-heptadien-4-ol). Can lose Methallyl (55)

m/z 99 AND lose a dimethylallyl group (69) -

Rule : If you see m/z 85, it is not this compound.

Mechanistic Visualization[12]

Caption: Fragmentation pathway of this compound showing the dominant α-cleavage to m/z 99.

Spectral Fingerprint Data

The following table summarizes the expected mass spectrum profile. Relative abundances are estimates based on the structural stability of fragments in a standard 70 eV EI source.

| m/z Value | Ion Identity | Formula | Relative Abundance | Mechanistic Origin |

| 154 | Molecular Ion ( | < 1% | Very unstable tertiary alcohol. Often absent. | |

| 139 | 1-5% | Loss of methyl group. Disfavored vs methallyl loss. | ||

| 136 | 5-10% | Thermal or EI-induced dehydration. | ||

| 99 | Base Peak | 100% | ||

| 81 | 40-60% | Secondary fragmentation of the base peak. | ||

| 55 | Methallyl Cation | 60-80% | Stable allylic cation from side chains. | |

| 43 | Acetyl/Propyl | 20-40% | Rearrangement fragments. |

Experimental Protocol: GC-MS Characterization

To reliably detect and identify this compound, specific GC-MS parameters are recommended to minimize thermal degradation (dehydration) in the injector port.

Sample Preparation

-

Solvent : Dichloromethane (DCM) or Hexane. Avoid methanol to prevent transesterification artifacts if esters are present in the mix.

-

Concentration : 10-50 ppm.

-

Derivatization (Optional) : If the M+ peak is required for confirmation, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS ether (

). This stabilizes the molecular ion.

Instrument Parameters (Agilent/Thermo Standard Config)

-

Inlet Temperature : 200°C (Keep lower than standard 250°C to reduce thermal dehydration of the tertiary alcohol).

-

Split Ratio : 20:1.

-

Column : Non-polar phase (e.g., DB-5ms, HP-5, or equivalent 5% phenyl methyl siloxane).

-

Dimensions: 30m x 0.25mm x 0.25µm.

-

-

Carrier Gas : Helium at 1.0 mL/min (Constant Flow).

-

Oven Program :

-

Start: 60°C (Hold 1 min).

-

Ramp: 10°C/min to 200°C.

-

Ramp: 25°C/min to 280°C (Hold 3 min).

-

-

MS Source : EI mode, 70 eV, 230°C.

-

Scan Range : m/z 35 - 300.

Data Validation Step

-

Check for m/z 99 : If m/z 99 is the base peak, the core structure is intact.

-

Check for m/z 85 : If present, suspect isomerization to Artemisia alcohol.

-

RI Check : On a DB-5 column, the Retention Index (RI) should be approximately 1050-1100 (estimated based on boiling point and structure), eluting after linalool but before camphor.

References

-

NIST Chemistry WebBook . This compound Mass Spectrum & Properties. National Institute of Standards and Technology.[11] [Link][11]

-

PubChem . Compound Summary: this compound (CID 144898). National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts . Mass Spectrometry - Fragmentation Patterns (Alcohols). [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. psg.gsfc.nasa.gov [psg.gsfc.nasa.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. raecorents.com [raecorents.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. ijeat.org [ijeat.org]

- 7. B20086.06 [thermofisher.com]

- 8. 4-二甲胺基肉桂酸|mg、g、ml等规格|GR-06976-上海纪宁实业有限公司 [instrument.com.cn]

- 9. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. irispublishers.com [irispublishers.com]

- 11. 1,5-Heptadien-4-ol, 3,3,6-trimethyl- [webbook.nist.gov]

Polyhalogenated Acyclic Monoterpenes: The Substituted Heptadienol Pharmacophore in Marine Algae

This technical guide focuses on the structural class of substituted heptadienols and their biologically equivalent analogues, specifically acyclic polyhalogenated monoterpenes . While simple heptadienols exist as terrestrial volatiles, the pharmacological significance of this chemical motif is overwhelmingly found in marine red algae, where the heptadienol skeleton serves as a scaffold for potent cytotoxic agents.

Executive Summary

The "substituted heptadienol" motif represents a unique chemical space bridging simple terrestrial volatiles (flavors/pheromones) and complex marine defense metabolites. For drug development professionals, the primary interest lies not in the simple C7 chains found in tea or insect signaling, but in the polyhalogenated acyclic monoterpenes produced by marine red algae (Rhodophyta). These compounds, exemplified by metabolites from Plocamium cartilagineum, structurally mimic the heptadienol core but are hyper-functionalized with chlorine and bromine atoms. This guide delineates the occurrence, biosynthesis, and isolation of these high-value cytotoxic targets, providing a roadmap for their evaluation as chemotherapeutic leads.

Structural Diversity & Natural Occurrence[1][2][3]

The Chemical Divergence

Nature utilizes the heptadienyl skeleton in two distinct ecological contexts:

| Feature | Terrestrial Variants | Marine Variants (High Value) |

| Core Structure | Simple (E,Z)-2,4-heptadienol | Polyhalogenated 3,7-dimethyl-octadienol derivatives |

| Substituents | Hydroxyl, Aldehyde | Cl, Br, Methyl, Epoxides |

| Primary Source | Thea sinensis (Tea), Scolytidae (Beetles) | Plocamium cartilagineum, Portieria hornemannii |

| Bioactivity | Flavor, Pheromone signaling | Cytotoxicity (IC50 < 5 µg/mL) , Antimicrobial |

| Stability | Volatile, oxidation-prone | Lipophilic, chemically reactive alkylators |

Marine Hotspots: Plocamium Species

The genus Plocamium is the definitive source of bioactive substituted dienols. These organisms utilize vanadium-dependent haloperoxidases (VHPOs) to introduce halogens into acyclic terpene backbones, creating compounds such as:

-

(3R,4S,5E,7S)-4-Bromo-3,7,8,8-tetrachloro-3,7-dimethyl-octa-1,5-diene : A potent cytotoxin.[1]

-

Halomon : A pentahalogenated derivative that reached preclinical evaluation for solid tumors.[2]

These compounds function ecologically as antifeedants, deterring herbivores through their potent alkylating capabilities.

Biosynthetic Mechanics

Understanding the biosynthesis is critical for bio-engineering or synthetic biology approaches. The pathway diverges from the classical terpene route by introducing regiospecific halogenation before or during cyclization events (though many remain acyclic).

The Haloperoxidase Pathway

The biosynthesis initiates with Geranyl Diphosphate (GPP) via the Methylerythritol Phosphate (MEP) pathway. The key divergence is the enzymatic halogenation of Ocimene or Myrcene precursors.

Key Mechanism:

-

Oxidation: VHPO oxidizes halides (Cl⁻, Br⁻) using H₂O₂ to form an electrophilic halogen species (X⁺).

-

Attack: The X⁺ attacks the electron-rich double bonds of the heptadienyl/octadienyl chain.

-

Termination: The carbocation intermediate is quenched by water (forming an alcohol) or another halide.

Pathway Visualization

Figure 1: Biosynthetic cascade for halogenated acyclic monoterpenes. The VHPO enzyme drives the functionalization of the inert terpene backbone.

Isolation & Characterization Protocols

Isolation of these compounds is non-trivial due to the instability of the conjugated diene system and the potential for dehydrohalogenation (loss of HX) under acidic or thermal stress.

Extraction Methodology

Critical Warning: Avoid acidification. Use neutral solvents. Keep temperatures < 40°C to prevent polymerization.

Protocol: Targeted Lipophilic Extraction

-

Tissue Prep: Flash-freeze Plocamium biomass (liquid N₂) and lyophilize. Grind to a fine powder.

-

Solvent System: Extract with DCM:MeOH (2:1 v/v) . The methanol penetrates the cell wall; DCM solubilizes the halogenated lipids.

-

Partitioning: Filter and concentrate in vacuo. Resuspend residue in 90% MeOH(aq) and partition against Hexane.

-

Rationale: Fats/waxes go to Hexane; Halogenated monoterpenes partition into the aqueous MeOH phase due to the polarity of the halogen/alcohol groups.

-

-

Purification: Subject the MeOH fraction to Vacuum Liquid Chromatography (VLC) over Silica Gel (Type 60). Elute with a Hexane -> EtOAc gradient.

Purification Workflow

Figure 2: Isolation workflow prioritizing the separation of halogenated metabolites from bulk lipids.

Pharmacological Potential & Data

The substituted heptadienol motif, particularly when halogenated, exhibits significant cytotoxicity. The mechanism often involves alkylation of DNA or inhibition of specific enzymes due to the reactive allylic halide functionality.

Cytotoxicity Profile (Selected Compounds)

The following data summarizes the activity of Plocamium metabolites against standard cancer cell lines.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µg/mL) | Activity Type |

| Compound 1 | 4-Bromo-3,7,8,8-tetrachloro... | NCI-H460 (Lung) | 4.0 | Cytotoxic |

| Compound 3 | 3,4,8-Trichloro-7-dibromomethyl... | SW480 (Colon) | 1.3 | Irreversible |

| Halomon | Pentahalogenated | Renal/Brain/Colon | < 1.0 | Differential |

Mechanistic Insight: Compound 3 demonstrates irreversible cytotoxicity against SW480 cells.[3] This suggests the molecule acts as a "suicide inhibitor," likely forming a covalent bond with a nucleophilic residue (e.g., Cysteine thiol) on a target protein via nucleophilic displacement of an allylic halogen.

References

-

Sabry, O. M., et al. (2017). "Cytotoxic halogenated monoterpenes from Plocamium cartilagineum." Natural Product Research. Link

-

Naylor, S., et al. (1983). "Halogenated monoterpenes from the red alga Plocamium."[1] Journal of the Chemical Society, Perkin Transactions 1. Link

-

Gao, S., & Okuda, R. K. (2001). "Supercritical fluid extraction of halogenated monoterpenes from the red alga Plocamium cartilagineum." Journal of Chromatography A. Link

-

Fuller, R. W., et al. (1992). "Isolation and structure elucidation of cytotoxic halogenated monoterpenes from Plocamium cartilagineum." Journal of Natural Products. Link

-

Kladi, M., et al. (2004). "Natural products from the genus Plocamium (Plocamiales, Rhodophyta)."[4] Current Organic Chemistry. Link

Sources

- 1. Cytotoxic Halogenated Monoterpenes From Plocamium cartilagineum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Cytotoxic activity of halogenated monoterpenes from Plocamium cartilagineum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"2,4,6-Trimethyl-1,6-heptadien-4-ol" physical properties (boiling point, density)

Physical Properties, Synthesis Protocols, and Application Context

Executive Summary & Compound Identity

2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS: 79604-66-3), also known as Diisobutenyl Methyl Carbinol , is a specialized tertiary allylic alcohol.[1] While often encountered as a synthetic intermediate in the production of fragrance compounds and polymers, it has also been identified as a naturally occurring monoterpenoid constituent in Artemisia californica (California Sagebrush).[1]

This guide addresses a critical gap in standard chemical databases: the lack of experimental physical property data for this specific isomer. By synthesizing predictive modeling with structural analogs (e.g., Linalool, 4-Terpineol) and validating through established Grignard reaction mechanisms, this document provides a robust framework for researchers utilizing this compound in drug discovery or organic synthesis.[1]

Chemical Identity Matrix

| Parameter | Detail |

| IUPAC Name | 2,4,6-Trimethylhepta-1,6-dien-4-ol |

| Common Synonym | Diisobutenyl Methyl Carbinol |

| CAS Number | 79604-66-3 |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| SMILES | CC(=C)CC(C)(O)CC(=C)C |

| Structural Class | Acyclic Monoterpene / Tertiary Alcohol |

Physical Properties: Predicted & Comparative Data

Note: Experimental boiling points and densities for this specific CAS are not reported in standard safety literature (SDS) or thermodynamic databases.[1] The values below are calculated based on Group Contribution Methods (Joback/Stein) and validated against structural analogs.

Physicochemical Data Table

| Property | Value (Predicted/Est.) | Confidence Level | Mechanistic Rationale |

| Boiling Point | 195°C – 205°C (at 760 mmHg) | High | Comparable to Linalool (BP 198°C) and 4-Terpineol (BP 212°C).[1] The tertiary alcohol group elevates BP via hydrogen bonding, while the branched structure slightly reduces van der Waals interactions compared to linear isomers.[1] |

| Density | 0.86 – 0.89 g/cm³ (at 20°C) | Medium | Typical range for acyclic terpene alcohols.[1] The gem-dimethyl and terminal alkene groups create steric bulk that lowers packing efficiency compared to saturated alcohols.[1] |

| Refractive Index | 1.460 – 1.475 ( | High | Consistent with unconjugated diene systems containing a hydroxyl group.[1] |

| LogP (Octanol/Water) | 3.2 – 3.5 | High | Highly lipophilic due to the C10 hydrocarbon backbone; likely crosses blood-brain barrier (BBB) effectively.[1] |

| Solubility | Insoluble in water; Soluble in Ethanol, DMSO, Diethyl Ether.[1] | High | Hydrophobic hydrocarbon chain dominates the polar hydroxyl group.[1] |

Synthesis Protocol: The Grignard Route

For researchers requiring high-purity material, the most reliable route is the "Double Grignard Addition" to an ester.[1] This protocol utilizes Methallyl Magnesium Chloride and Ethyl Acetate.[1][2][3]

Reaction Logic

The synthesis exploits the symmetry of the molecule.[1] A single equivalent of Ethyl Acetate reacts with two equivalents of Methallyl Magnesium Chloride.[1]

-

First Addition: Grignard attacks the ester carbonyl

Ketone intermediate (elimination of ethoxide).[1] -

Second Addition: Second Grignard attacks the highly reactive ketone

Tertiary Alkoxide.[1] -

Hydrolysis: Acidic workup yields the target alcohol.[1]

Visualization: Synthesis Pathway

Caption: Step-wise mechanistic flow for the synthesis of this compound via Grignard addition.

Detailed Methodology (SOP)

Safety Precaution: Grignard reagents are pyrophoric and moisture-sensitive.[1] All glassware must be flame-dried and flushed with Argon/Nitrogen.[1]

-

Reagent Preparation:

-

Ester Addition:

-

Reaction Completion:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Self-Validation: TLC should show disappearance of the ester spot.[1]

-

-

Workup (Quenching):

-

Purification:

Characterization & Validation

To ensure the synthesized or purchased material is authentic, verify these spectral signatures.

NMR Validation Criteria (¹H NMR in CDCl₃)

| Proton Type | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| Terminal Vinyl | 4.7 – 4.9 ppm | Multiplets/Singlets | 4H | Characteristic of terminal methylene groups (=CH₂).[1] |

| Allylic Methylene | 2.1 – 2.3 ppm | Doublet/Multiplet | 4H | The -CH₂- linking the central carbon to the alkene.[1] |

| Allylic Methyls | 1.7 – 1.8 ppm | Singlet | 6H | Methyl groups on the double bonds.[1] |

| Central Methyl | ~1.2 ppm | Singlet | 3H | The methyl group attached to the carbinol carbon (C4).[1] |

| Hydroxyl | 1.5 – 2.5 ppm | Broad Singlet | 1H | Exchangeable with D₂O.[1] |

Diagram: Logical Validation Workflow

Caption: Quality Control decision tree for validating this compound purity.

Application Context: Drug Development & Research

While often used as a chemical intermediate, the presence of this compound in Artemisia californica suggests potential pharmacological relevance.[1][5]

-

TRP Channel Modulation: Terpenes from Artemisia species are known modulators of Transient Receptor Potential (TRP) channels (e.g., TRPA1, TRPV1), which mediate pain and thermal sensation.[1] Researchers investigating novel analgesics should screen this compound for TRP antagonistic activity.[1]

-

Metabolic Stability: As a tertiary alcohol, this molecule is resistant to oxidation by alcohol dehydrogenases (ADH), potentially offering a longer half-life than primary terpene alcohols (e.g., Geraniol) in metabolic assays.[1]

References

-

Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: this compound.

-

Adams, J. D. (2021).[1] "The Proper Treatment of Pain and Chronic Pain, Artemisia Californica."[1] Archives in Neurology and Neuroscience, 12(1).[1] (Identifies the compound as a constituent of A. californica).

-

ChemicalBook. (n.d.).[1] Product Entry: this compound.[1][5][6][7]

-

Fisher Scientific. (n.d.).[1] Compound Summary: this compound, 98%.[1][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl acetate on reaction with excess of methyl magnesium chloride and dil `H_(2)SO_(4)` gives . [allen.in]

- 3. Solved Give the products of the reaction of methylmagnesium | Chegg.com [chegg.com]

- 4. youtube.com [youtube.com]

- 5. irispublishers.com [irispublishers.com]

- 6. This compound | 79604-66-3 | Benchchem [benchchem.com]

- 7. This compound | 79604-66-3 [chemicalbook.com]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

Resonance-Driven Reactivity Landscapes of Allylic Alcohols

Executive Summary

The allylic alcohol motif represents a dichotomy in chemical synthesis and drug design: it is a locus of high reactivity due to resonance stabilization, yet it offers unique opportunities for metabolic tuning. This guide deconstructs the electronic underpinnings of allylic systems, quantifying the resonance energy that drives their reactivity (approx. 20–22 kcal/mol).[1][2][3] We explore the practical implications of this stability in nucleophilic substitutions (

Theoretical Framework: The 20 kcal/mol Driver

Molecular Orbital (MO) Topology